molecular formula C7H7NO4S B12802208 (4-Aminophenyl)sulfanecarboxylic acid dioxide CAS No. 6336-67-0

(4-Aminophenyl)sulfanecarboxylic acid dioxide

Cat. No.: B12802208
CAS No.: 6336-67-0
M. Wt: 201.20 g/mol
InChI Key: PVTKQEANFIMURH-UHFFFAOYSA-N
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Description

(4-Aminophenyl)sulfanecarboxylic Acid Dioxide (CAS 6336-67-0) is a chemical compound utilized for medicinal and research purposes . As a sulfone-containing compound with an aromatic amine functional group, it serves as a valuable intermediate or building block in organic synthesis and pharmaceutical research. Its molecular structure suggests potential applications in the development of novel therapeutic agents and in biochemical studies exploring sulfur-containing compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal practices in accordance with their institution's guidelines and all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6336-67-0

Molecular Formula

C7H7NO4S

Molecular Weight

201.20 g/mol

IUPAC Name

(4-aminophenyl)sulfonylformic acid

InChI

InChI=1S/C7H7NO4S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4H,8H2,(H,9,10)

InChI Key

PVTKQEANFIMURH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation and Sulfone Formation

The core sulfone structure is typically prepared by sulfonation of aromatic amines or related precursors, followed by oxidation to the sulfone dioxide state. A classical method involves the reaction of 4-acetamidobenzenesulphinic acid with aromatic nitroso compounds, which yields 4-aminophenyl sulphones after deprotection and oxidation steps.

  • Key reaction: 4-acetamidobenzenesulphinic acid + aromatic nitroso-compounds → 4-aminophenyl sulphones
  • This method allows selective introduction of the sulfone dioxide group para to the amino substituent.
  • The reaction proceeds under controlled conditions to avoid over-oxidation or side reactions.

Chlorosulfonation Route

A widely used industrial approach involves chlorosulfonation of aromatic precursors, followed by substitution and oxidation steps. Although the exact compound (4-aminophenyl)sulfanecarboxylic acid dioxide is not directly synthesized in the cited patent, a closely related sulfonamide derivative preparation provides insight into the methodology:

  • Step 1: Chlorosulfonation

    • Starting from o-nitrochlorobenzene, chlorosulfonic acid is added to introduce the sulfonic acid group at the para position.
    • The intermediate 4-chloro-3-nitrobenzene-sulfonic acid is formed.
    • Subsequent chlorination with sulfur oxychloride converts the sulfonic acid to sulfonyl chloride with high yield (~96.88%).
  • Step 2: Amination

    • The sulfonyl chloride intermediate is reacted with aqueous ammonia or ammonium hydroxide at controlled temperatures (15–38 °C) to form sulfonamide derivatives.
    • Yields of this step are typically around 90%.
  • Step 3: Hydrolysis and Acidification

    • Hydrolysis of the nitro group and acidification steps convert intermediates to the desired sulfonamide or sulfone derivatives.
    • Reaction conditions involve heating to 95–105 °C with caustic soda, followed by pH adjustment with hydrochloric acid.

This multi-step process is efficient, scalable, and reduces waste by optimizing reagent consumption.

Direct Oxidation of Sulfides to Sulfones

Another approach involves oxidation of sulfide precursors to sulfones using oxidizing agents such as hydrogen peroxide or peracids. This method is applicable when the amino group is protected or introduced after oxidation to avoid side reactions.

  • Controlled oxidation ensures the sulfone dioxide state without degrading the amino functionality.
  • Reaction conditions (temperature, solvent, oxidant concentration) are optimized to maximize yield and purity.

Comparative Data Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Sulfonation & Sulfone Formation Reaction of 4-acetamidobenzenesulphinic acid with aromatic nitroso compounds Controlled temperature, acidic medium Not specified Classical method for 4-aminophenyl sulfones
Chlorosulfonation Sulfonation of o-nitrochlorobenzene with chlorosulfonic acid, then chlorination with sulfur oxychloride 110 °C sulfonation, 70 °C chlorination 96.88 High yield, industrially scalable
Amination Reaction of sulfonyl chloride intermediate with aqueous ammonia 15–38 °C, 3–5 hours 90 Efficient conversion to sulfonamide
Hydrolysis & Acidification Hydrolysis with caustic soda, acidification with HCl 95–105 °C, pH adjusted to 4.5 Not specified Converts intermediates to final product
Oxidation of Sulfides Oxidation of sulfide precursors with H2O2 or peracids Mild conditions, controlled oxidant amount Variable Protect amino group to avoid side reactions

Research Findings and Notes

  • The sulfonation and chlorosulfonation routes are well-established and provide high yields with good selectivity for para-substituted products.
  • The chlorosulfonation method reduces reagent waste and improves cost efficiency by splitting the sulfonation and chlorination into two steps.
  • Amination and hydrolysis steps require careful temperature control to maximize yield and avoid decomposition.
  • Oxidation methods must be carefully controlled to prevent oxidation of the amino group.
  • Co-crystallization techniques can enhance product purity and facilitate handling.
  • The compound’s physicochemical properties (e.g., molecular weight 201.20 g/mol, polar surface area 106 Ų) influence solubility and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (4-Aminophenyl)sulfanecarboxylic acid dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the dioxide moiety to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Development

One notable application of (4-Aminophenyl)sulfanecarboxylic acid dioxide is in the synthesis of pharmaceutical intermediates. For instance, it is involved in the preparation of apatinib, a small-molecule anti-angiogenesis drug used for treating advanced gastric cancer. Apatinib has shown efficacy in clinical studies and is recognized for its manageable adverse effects, making it a significant compound in cancer therapy .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties. Studies have reported the synthesis of novel sulfonamoyl carboxylic acids that exhibit significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Candida albicans. The compounds were characterized using techniques like FTIR and NMR, showcasing their potential as antimicrobial agents .

Material Science Applications

Polymer Synthesis

This compound serves as a crucial component in the development of advanced composite materials. It is utilized as a cross-linking agent in polysulfone-based polymers, which are essential for creating high-performance materials used in aerospace and automotive industries. These polymers exhibit excellent thermal stability and mechanical properties .

Adhesives and Coatings

The compound's ability to enhance adhesion properties makes it valuable in formulating specialty adhesives and coatings. Its incorporation into resin systems improves the bonding strength and durability of composite materials, which is critical for applications requiring high structural integrity .

Organic Synthesis Applications

Synthesis of Novel Compounds

The versatility of this compound allows it to be a building block for synthesizing various organic compounds. For example, it has been employed in the synthesis of new derivatives that exhibit enhanced biological activities. These derivatives are often tested for their potential use in drug development and other chemical applications .

Table 1: Antimicrobial Activity of Derivatives

Compound NamePathogen TestedActivity Level
Compound AEscherichia coliHigh
Compound BStaphylococcus aureusModerate
Compound CCandida albicansHigh

Table 2: Properties of Polysulfone-Based Polymers

PropertyValue
Thermal StabilityUp to 300°C
Mechanical StrengthTensile strength > 80 MPa
Chemical ResistanceExcellent

Case Studies

Case Study 1: Apatinib Synthesis

In a study focused on the synthesis of apatinib, researchers outlined a method involving this compound as an intermediate. The study highlighted the compound's role in enhancing the yield and purity of the final product, showcasing its importance in pharmaceutical manufacturing .

Case Study 2: Antimicrobial Testing

A recent investigation into novel sulfonamoyl carboxylic acids demonstrated their effectiveness against several bacterial strains. The study utilized this compound derivatives and reported significant antimicrobial activity, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism by which (4-Aminophenyl)sulfanecarboxylic acid dioxide exerts its effects involves interactions with cellular components. The amino group can form hydrogen bonds with biological molecules, while the sulfanecarboxylic acid group can interact with enzymes and proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interfere with metabolic pathways, inhibiting the growth and proliferation of microorganisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Groups
(4-Aminophenyl)sulfanecarboxylic acid dioxide Sulfanecarboxylic acid 4-Aminophenyl Sulfone (SO₂), Carboxylic acid
Alkanoylated 4-Methylphenyl sulphonamoyl carboxylic acids Sulphonamoyl carboxylic acid 4-Methylphenyl, Alkanoyl chains Sulphonamide, Carboxylic acid
TTX (Patent Compound) Ethane-diamine backbone 4-Aminophenyl acetic acid Amide, Acetylated amino groups

Key Observations :

  • Solubility: The amino group may improve aqueous solubility relative to methyl or alkanoyl substituents, enhancing bioavailability .
  • Reactivity : The sulfone group in the target compound is strongly electron-withdrawing, which could stabilize intermediates in synthesis or influence metabolic stability .
Table 2: Bioactivity Comparison
Compound Antibacterial Activity Antifungal Activity Antioxidant Activity Molecular Targets (Docking Studies)
This compound Inferred Moderate Inferred Moderate Inferred High Enzymes with hydrogen-bonding sites
Alkanoylated 4-Methylphenyl sulphonamoyl carboxylic acids Moderate to Good Moderate Moderate Dihydrofolate reductase, Cytochrome P450
TTX (Patent Compound) Not reported Not reported Not reported Not studied

Key Observations :

  • Antioxidant Mechanisms: The sulfone and carboxylic acid groups in the target compound could synergize to scavenge free radicals, with the amino group donating electrons to stabilize reactive intermediates .
  • Molecular Docking: Sulphonamoyl analogs bind to microbial enzymes like dihydrofolate reductase; the target compound’s sulfone and amino groups may offer stronger or distinct interactions .

Biological Activity

The compound (4-Aminophenyl)sulfanecarboxylic acid dioxide , also known as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈N₂O₄S
  • Molecular Weight : 216.21 g/mol

This compound features a sulfonamide functional group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

  • Antimicrobial Activity : Sulfonamides, including this compound, inhibit bacterial growth by competing with p-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. This inhibition disrupts folate synthesis, essential for DNA and RNA production.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
  • Enzyme Interactions : Research indicates that this compound may interact with various enzymes, impacting metabolic pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialHigh
Anti-inflammatoryModerate
Enzyme inhibitionVariable

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, demonstrating its potential as an antibacterial agent.
  • Inflammation Modulation : In a preclinical model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases.
  • Synergistic Effects : A recent study explored the synergistic effects of this compound combined with other antibiotics. The combination therapy showed enhanced antimicrobial activity against resistant bacterial strains.

Research Findings

Recent research has focused on optimizing the pharmacological properties of this compound through structural modifications. Studies have demonstrated that modifications to the sulfonamide group can enhance its potency and selectivity towards specific biological targets.

Table 2: Structural Modifications and Biological Activity

ModificationBiological Activity ChangeReference
Methyl group additionIncreased potency
Halogen substitutionEnhanced selectivity
Hydroxyl group additionImproved solubility

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